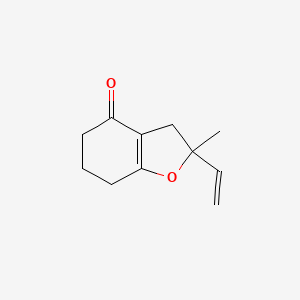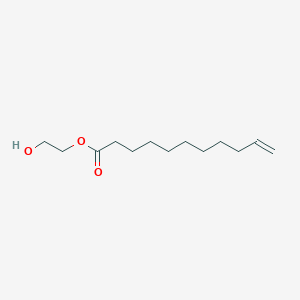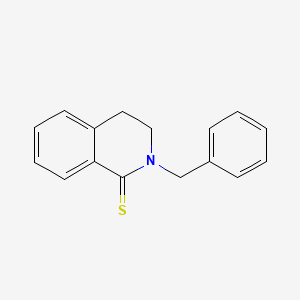
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of a thione group at the 1-position and a benzyl group at the 2-position of the isoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde to form the isoquinoline ring.
Thionation: The introduction of the thione group is achieved by treating the isoquinoline derivative with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is typically carried out in an inert solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction disrupts normal cellular processes, which can be exploited for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-one: This compound has a carbonyl group instead of a thione group and exhibits different reactivity and biological activity.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the thione group and has different chemical properties and applications.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: Contains a nitrile group, leading to different reactivity and uses.
Uniqueness
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110719-12-5 |
|---|---|
Fórmula molecular |
C16H15NS |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
2-benzyl-3,4-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C16H15NS/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Clave InChI |
USHPRUDPOWKEFH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)C2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


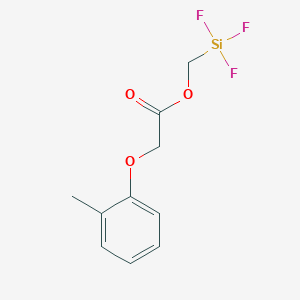
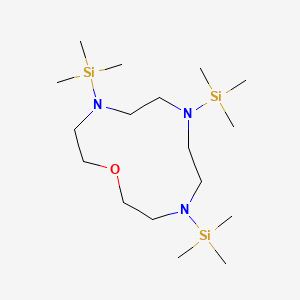

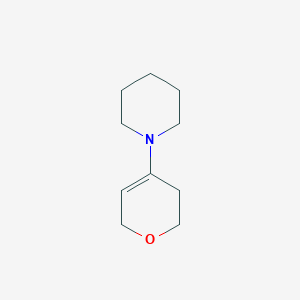

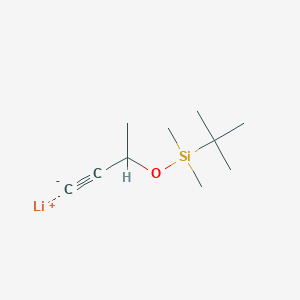
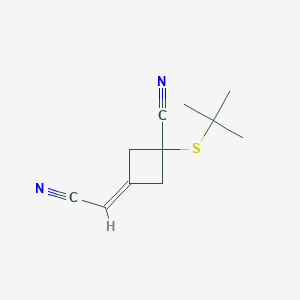
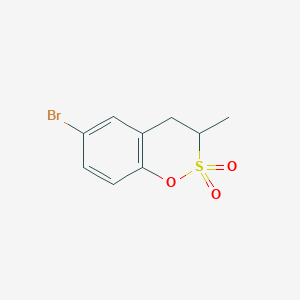
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)
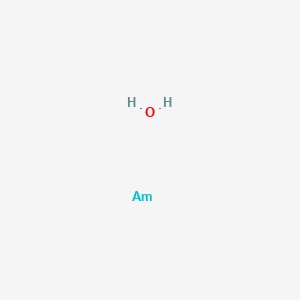

![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
